4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine
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Overview
Description
4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methyl, methylsulfanyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Substitution Reactions:
Piperazine Introduction: The piperazinyl group can be introduced via nucleophilic substitution reactions using piperazine or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various functionalized pyrimidine derivatives.
Scientific Research Applications
4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The piperazinyl group can enhance binding affinity to these targets, while the methylsulfanyl group can modulate the compound’s electronic properties. The pyrimidine ring provides a stable scaffold for these interactions.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethyl-2-(methylsulfanyl)-6-(morpholin-4-yl)pyrimidine: Similar structure but with a morpholine ring instead of piperazine.
4,5-dimethyl-2-(methylsulfanyl)-6-(pyrrolidin-1-yl)pyrimidine: Similar structure but with a pyrrolidine ring instead of piperazine.
Uniqueness
4,5-dimethyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is unique due to the presence of the piperazinyl group, which can enhance its pharmacological properties and binding affinity to biological targets. The combination of the methylsulfanyl and piperazinyl groups provides a distinct electronic and steric profile, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,5-dimethyl-2-methylsulfanyl-6-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4S/c1-8-9(2)13-11(16-3)14-10(8)15-6-4-12-5-7-15/h12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZBANCVBQACTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCNCC2)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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